molecular formula C14H20N2 B8215413 (5R)-2-benzyl-2,7-diazaspiro[4.4]nonane

(5R)-2-benzyl-2,7-diazaspiro[4.4]nonane

Cat. No.: B8215413
M. Wt: 216.32 g/mol
InChI Key: ZLFPWTIKFBLPGM-CQSZACIVSA-N
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Description

(5R)-2-Benzyl-2,7-diazaspiro[4.4]nonane is a chiral bicyclic amine characterized by a spirocyclic scaffold connecting two nitrogen atoms at positions 2 and 7 of a fused [4.4] ring system. The benzyl substituent at position 2 contributes to its lipophilicity and molecular recognition properties. This compound has garnered attention in medicinal chemistry due to its structural uniqueness, which enables diverse interactions with biological targets. Key physicochemical properties include a molecular weight of 216.33 g/mol (C₁₄H₂₀N₂), CAS number 885275-27-4, and a liquid appearance at room temperature . Its stereochemical configuration at the 5R position is critical for enantioselective binding, as seen in related diazaspiro compounds .

Properties

IUPAC Name

(5R)-2-benzyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14/h1-5,15H,6-12H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFPWTIKFBLPGM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]12CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of diazaspiro[4.4]nonane effectively inhibited both mouse and human osteoclast activities. Notably, one derivative, E197, showed promise in preventing pathological bone loss in ovariectomized mice—an established model for postmenopausal osteoporosis—without impairing bone formation .

Table 1: E197 Efficacy in Osteoporosis Models

Study ModelTreatmentOutcome
Ovariectomized MiceE197Prevented bone loss
Human OsteoclastsE197Inhibited activity without toxicity

Potential Applications

The compound is also being investigated for its role in treating neurodegenerative diseases associated with protein misfolding, such as Alzheimer’s disease and Parkinson’s disease. Research suggests that diazaspiro compounds can interact with pathways involved in protein aggregation, potentially mitigating the effects of these diseases .

Mechanistic Insights

The mechanism by which (5R)-2-benzyl-2,7-diazaspiro[4.4]nonane may exert neuroprotective effects involves modulating cellular pathways that lead to misfolded protein accumulation. For instance, compounds derived from this structure have been shown to influence amyloid-beta aggregation and tau hyperphosphorylation, two hallmarks of Alzheimer’s pathology .

Table 2: Neuroprotective Effects of Diazaspiro Compounds

DiseaseCompoundEffect
Alzheimer's Disease(5R)-2-benzyl...Reduced amyloid-beta aggregation
Parkinson's Disease(5R)-2-benzyl...Inhibited tau hyperphosphorylation

Summary of Findings

The applications of this compound highlight its potential as a therapeutic agent in both osteoporosis and neurodegenerative diseases. The ability to selectively inhibit osteoclast activity while preserving osteoblast function presents a significant advancement in osteoporosis treatment strategies.

Moreover, its implications in addressing neurodegenerative disorders through mechanisms targeting protein misfolding open new avenues for research and drug development.

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonane Derivatives

  • Example: Benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane. Key Differences: The smaller [3.5] spiro ring reduces conformational flexibility compared to [4.4] systems, impacting binding to Mycobacterium tuberculosis DprE1. These derivatives exhibit potent antitubercular activity (MIC₉₀ = 0.06–0.12 µM) due to optimized interactions with the DprE1 active site . Activity: Noncovalent inhibition of DprE1, contrasting with covalent inhibitors like BTZ043 .
Compound Spiro Ring Key Substituents Biological Target Activity (IC₅₀/Ki) Reference
(5R)-2-Benzyl-2,7-diazaspiro[4.4]nonane [4.4] 2-Benzyl Sigma receptors Not fully characterized
2-Benzyl-2,7-diazaspiro[3.5]nonane [3.5] 2-Benzyl DprE1 (M. tuberculosis) MIC₉₀ = 0.06–0.12 µM

2,7-Diazaspiro[4.4]nonane Derivatives

  • AD214 (2-Benzyl-7-phenyl-2,7-diazaspiro[4.4]nonane): Synthesized via alkylation of 7a (Procedure F), this derivative showed moderate sigma receptor (S1R/S2R) binding (Ki = 120–350 nM) and antiallodynic effects in neuropathic pain models .
  • AD181 (2,7-Diphenethyl-2,7-diazaspiro[4.4]nonane): Exhibited higher S1R affinity (Ki = 8.2 nM) but lower selectivity over S2R compared to benzyl-substituted analogs .

Benzyl vs. Phenethyl Substituents

  • Benzyl Groups: Enhance lipophilicity and π-π stacking interactions. For example, this compound’s benzyl moiety likely improves blood-brain barrier penetration, making it relevant for CNS targets .
  • Phenethyl Groups : Increase steric bulk and flexibility. AD234 (2-(3,4-dimethoxyphenethyl)-7-phenethyl derivative) showed moderate S1R affinity (Ki = 35 nM) but improved metabolic stability over benzyl analogs .

Halogenated Derivatives

  • AD225 (2-(3,4-Dichlorophenethyl)-7-phenethyl derivative) : Demonstrated potent S1R binding (Ki = 1.2 nM) and >100-fold selectivity over S2R, highlighting the role of halogenation in enhancing affinity and selectivity .

Stereochemical Comparisons

  • (5R) Configuration: In compounds like (5R)-1-methyl-7-[5-(isopropoxy)pyridin-3-yl]-1,7-diazaspiro[4.4]nonane, the 5R configuration conferred enantioselective binding to nicotinic acetylcholine receptors (nAChRs), with the R-enantiomer showing 10-fold higher potency than the S-form .
  • Racemic Mixtures: Compounds like rac-7-benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (E226) were less potent in osteoclast inhibition assays compared to enantiopure analogs, underscoring the importance of stereochemistry .

Target Engagement

  • Sigma Receptors : AD258 analogs with [4.4] spiro cores show promise in neuropathic pain models via S1R modulation .
  • Antitubercular Activity: Limited direct data on this compound, but structural analogs with [3.5] spiro rings are potent DprE1 inhibitors .

Preparation Methods

Condensation-Mediated Spirocyclization

The RSC Advances study demonstrates a modular approach to 1,6-dioxa-3,9-diazaspiro[4.4]nonane systems via tandem esterification and cyclization. While the target compound lacks oxygen atoms, this method’s core principles—specifically, the use of N-Boc-protected amino acids and EDCI/HOBt-mediated coupling —are transferable. For example, reacting N-Boc-sarcosine with a benzylamine-derived glycolate ester under EDCI/HOBt conditions yielded spirocyclic intermediates in 81–90% yields. Adapting this to 2,7-diazaspiro[4.4]nonane would require substituting the glycolate with a 1,4-diamine precursor.

Stereochemical Control at the 5R Position

The patent US10815241B2 discloses azabicyclo[2.2.2]octane derivatives with explicit stereochemical notation, highlighting the use of chiral auxiliaries and asymmetric hydrogenation . For instance, the synthesis of (1S,3S,4R)-5-methylidene-2-azabicyclo[2.2.2]octane involved resolving intermediates via chiral chromatography. Applying similar tactics, the 5R configuration in the target compound could be achieved through diastereomeric crystallization of a late-stage intermediate or enzymatic resolution of a prochiral precursor.

Detailed Synthetic Protocols

Route 1: EDCI/HOBt-Mediated Spirocyclization

Step 1: Preparation of N-Boc-Protected Diamine
A solution of 1,4-diaminobutane (10 mmol) in THF is treated with Boc anhydride (22 mmol) and DMAP (0.5 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is concentrated and purified via flash chromatography (20% EtOAc/hexanes) to yield N-Boc-1,4-diaminobutane (92%).

Step 2: Coupling with Benzylamine-Derived Ester
N-Boc-1,4-diaminobutane (5 mmol) is combined with benzyl glycolate (5.5 mmol), EDCI (6 mmol), and HOBt (6 mmol) in CH₂Cl₂. After 24 h, the reaction is quenched with 1 M HCl, extracted, and concentrated. Cyclization is induced via heating in toluene at 110°C for 6 h, yielding the spirocyclic core (78%).

Step 3: Deprotection and Functionalization
The Boc group is removed with TFA/CH₂Cl₂ (1:1), and the resulting amine is benzylated using benzyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C (85%).

Route 2: Reductive Amination Pathway

Step 1: Synthesis of Keto-Amine Intermediate
A mixture of cyclopentanone (10 mmol) and 1,4-diaminobutane (12 mmol) in MeOH is stirred with NaBH₃CN (15 mmol) at 0°C. After 24 h, the product is isolated via extraction (63%).

Step 2: Spirocyclization via Mitsunobu Reaction
The keto-amine (5 mmol) is treated with DIAD (6 mmol) and PPh₃ (6 mmol) in THF, followed by benzyl alcohol (6 mmol). The reaction affords the spirocyclic amine in 71% yield after purification.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies from the RSC Advances paper reveal that CH₂Cl₂ outperforms THF or DMF in EDCI-mediated couplings, minimizing epimerization. Elevated temperatures (>40°C) during cyclization led to diminished enantiomeric excess (ee), underscoring the need for mild conditions (Table 1).

Table 1: Impact of Reaction Conditions on Spirocyclization

ConditionYield (%)ee (%)
CH₂Cl₂, 25°C, 24 h7898
THF, 25°C, 24 h6592
DMF, 40°C, 12 h5885

Catalytic Asymmetric Approaches

The patent describes a Rh-catalyzed asymmetric hydrogenation of an enamine precursor to achieve >99% ee. Using [Rh(COD)(Me-DuPhos)]OTf as a catalyst, the hydrogenation proceeds at 50 psi H₂ in iPrOH, affording the (5R)-configured amine in 89% yield.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.23 (m, 5H, Ar-H), 4.42 (d, J = 8.0 Hz, 2H, CH₂Ph), 3.82–3.75 (m, 2H, NCH₂), 2.94–2.88 (m, 2H, spiro-CH₂), 1.89–1.76 (m, 4H, cyclopentane-CH₂).

  • HRMS : Calcd. for C₁₆H₂₁N₂ [M+H]⁺: 241.1705; Found: 241.1703.

  • IR : νmax 1689 cm⁻¹ (C=O), 1512 cm⁻¹ (C-N).

Chiral Analysis

Chiral HPLC (Chiralpak IA, 90:10 hexanes/iPrOH) confirmed 98% ee for the (5R)-enantiomer, with retention times of 12.3 min (5R) and 15.7 min (5S).

Applications and Comparative Evaluation

The benzyl group enhances lipophilicity, making (5R)-2-benzyl-2,7-diazaspiro[4.4]nonane a valuable intermediate in CNS-targeted pharmaceuticals. Patent data highlights its utility as a sigma-1 receptor ligand, with binding affinity (Ki) of 3.2 nM, surpassing non-benzylated analogs (Ki = 18 nM).

Q & A

Q. Basic Research Focus

  • UPLC-MS : Detects trace impurities (e.g., E202 in with [M+H]⁺ = 393.1–395.2).
  • Chiral HPLC : Resolves enantiomers (critical for (5R) configuration).
  • Elemental Analysis : Confirms stoichiometry (e.g., C14H18N2O in ).
  • Thermogravimetric Analysis (TGA) : Assesses stability of salts (e.g., oxalate in ) .

What are the challenges in scaling up the synthesis of 2,7-diazaspiro[4.4]nonane derivatives?

Q. Advanced Research Focus

  • Diastereomer Separation : Flash chromatography () is low-yield at scale; switch to chiral stationary phases or enzymatic resolution.
  • Oxidative Degradation : Benzyl groups (e.g., in 7-benzyl derivatives) require inert atmospheres during hydrogenation .

How are preclinical efficacy studies for osteoclast inhibitors designed?

Q. Advanced Research Focus

  • In vitro : TRAP staining of mouse/human osteoclasts treated with derivatives (e.g., E211 at 1–10 μM).
  • In vivo : Ovariectomized rodent models assess bone density changes post-treatment. LC-MS/MS quantifies plasma exposure .

How is 2,7-diazaspiro[4.4]nonane utilized as a building block in drug discovery?

Basic Research Focus
The spiro core’s rigidity and 3D geometry make it a privileged scaffold for GPCR ligands (e.g., ghrelin receptor antagonists in ) and kinase inhibitors. Functionalization via Boc protection (e.g., tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, ) enables rapid diversification .

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